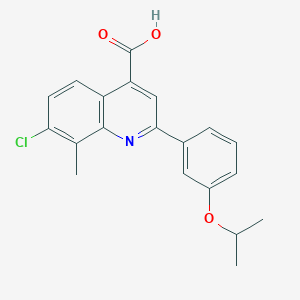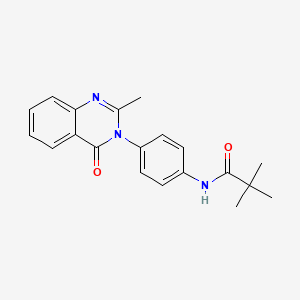
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide, also known as MP-10, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Research has identified tetrahydroisoquinoline (THIQ) derivatives, similar in structure to the compound , for their therapeutic potential in treating various diseases, including cancer and CNS disorders. THIQs have been recognized for their anticancer properties, particularly following the FDA approval of trabectedin for treating soft tissue sarcomas, highlighting the significance of such compounds in drug discovery for cancer treatment and CNS disorders (Singh & Shah, 2017).
Functional Chemical Groups in CNS Drugs
Further exploration into functional chemical groups indicates the potential of heterocycles, which include structures similar to the compound , for synthesizing compounds with CNS activity. This research underscores the importance of heteroatoms like nitrogen (N) in forming compounds that may exhibit therapeutic effects across a range of CNS disorders (Saganuwan, 2017).
Inhibitors of Coagulation Factor Xa
Compounds with quinazoline derivatives have been investigated for their role as inhibitors of Factor Xa, showcasing their potential as anticoagulants. This research highlights the systematic development of such inhibitors, demonstrating the utility of quinazoline and similar structures in creating effective therapeutics for blood coagulation disorders (Pauls, Ewing, & Choi-Sledeski, 2001).
Evodiamine and Therapeutic Applications
Evodiamine, structurally related to quinazolines, demonstrates broad pharmacological activities, suggesting the role of similar compounds in treating metabolic disorders, cancer, and inflammatory conditions. This review of patents reveals the versatility of such compounds in drug discovery, emphasizing their potential across various therapeutic areas (Gavaraskar, Dhulap, & Hirwani, 2015).
properties
IUPAC Name |
2,2-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-21-17-8-6-5-7-16(17)18(24)23(13)15-11-9-14(10-12-15)22-19(25)20(2,3)4/h5-12H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBVCVVYUYNVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
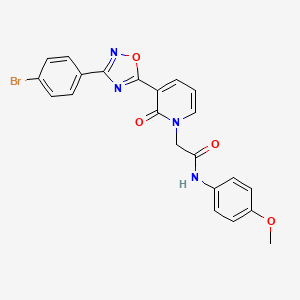
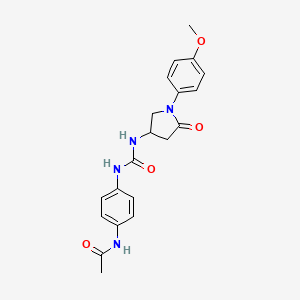
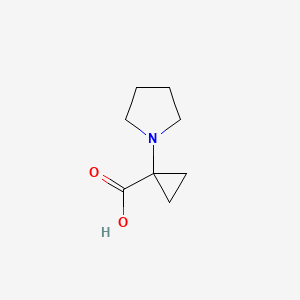
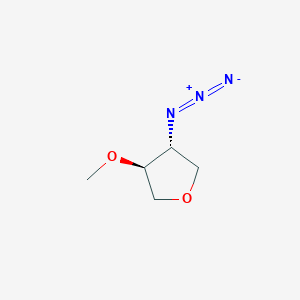
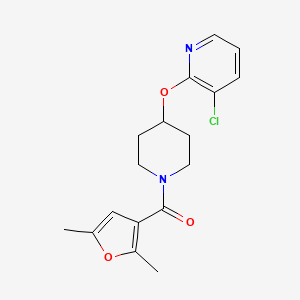
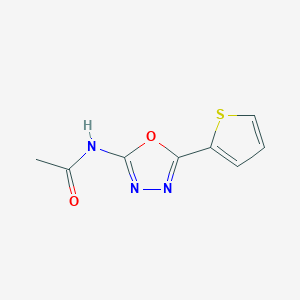
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2697483.png)
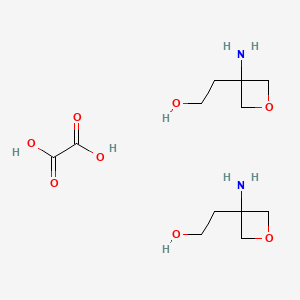
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2697487.png)
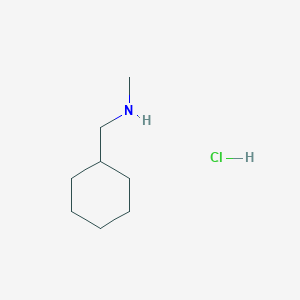
![2-(3-chlorophenyl)-4-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2697492.png)
